
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride is a synthetic organic compound. It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a dimethylaminoethyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride typically involves the following steps:
Naphthalene Ring Functionalization: The naphthalene ring is functionalized by introducing an acetic acid group at the 1-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Dimethylaminoethyl Group Introduction: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the naphthaleneacetic acid derivative with 2-(dimethylamino)ethyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic properties, including its role as a growth regulator.
Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors or enzymes involved in growth regulation.
Pathways Involved: It modulates signaling pathways that control cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: A precursor and simpler form of the compound.
Indole-3-acetic acid: Another plant growth regulator with similar applications.
2-Naphthaleneacetic acid: A structural isomer with different properties.
Uniqueness
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6389-45-3 |
|---|---|
Molekularformel |
C18H24ClNO2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
(3-carboxy-3-naphthalen-1-ylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-18(17(20)21,12-13-19(2)3)16-11-7-9-14-8-5-6-10-15(14)16;/h5-11H,4,12-13H2,1-3H3,(H,20,21);1H |
InChI-Schlüssel |
QWNVHTAKOGMCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



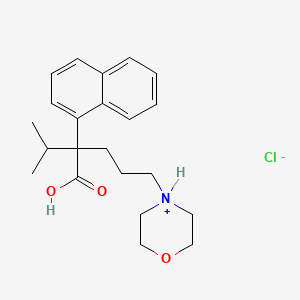
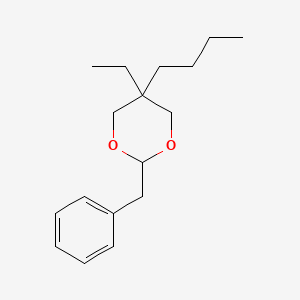

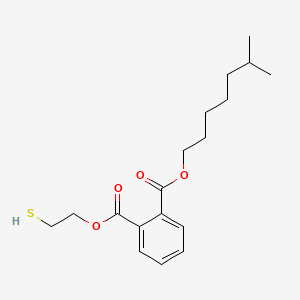
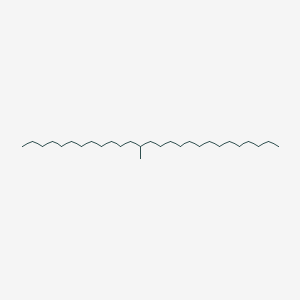
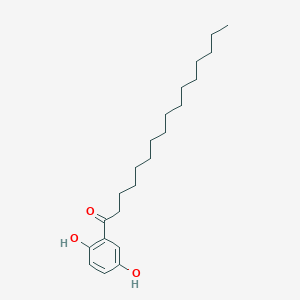
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
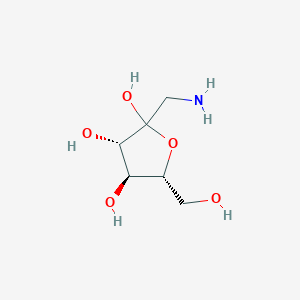

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
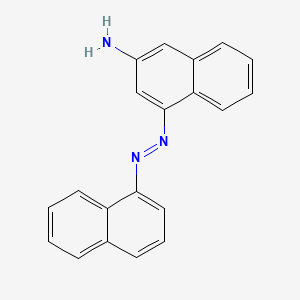

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
